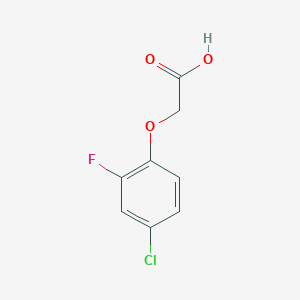
Acide 2-(4-chloro-2-fluorophénoxy)acétique
Vue d'ensemble
Description
“2-(4-Chloro-2-fluorophenoxy)acetic acid” is a chemical compound with the CAS Number: 326-75-0. It has a molecular weight of 204.58 . The IUPAC name for this compound is (4-chloro-2-fluorophenoxy)acetic acid .
Synthesis Analysis
A series of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides was synthesized for their anti-inflammatory activity by the condensation of corresponding hydrazide and aromatic aldehydes .
Molecular Structure Analysis
The InChI code for “2-(4-Chloro-2-fluorophenoxy)acetic acid” is 1S/C8H6ClFO3/c9-5-1-2-7 (6 (10)3-5)13-4-8 (11)12/h1-3H,4H2, (H,11,12) .
Chemical Reactions Analysis
The group of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides exhibits anti-inflammatory activity with moderate to excellent activity range (25–86% inhibition at their maximum inhibition activity) in comparison with diclofenac sodium as a reference drug (61% inhibition) .
Applications De Recherche Scientifique
Médicaments anti-inflammatoires
Acide 2-(4-chloro-2-fluorophénoxy)acétique : a été étudié pour son utilisation potentielle dans les médicaments anti-inflammatoires. Un dérivé, les hydrazides d'acide N-arylidène-2-(4-chloro-2-(2-phénoxy substitué)phényl)acétique, a montré une activité anti-inflammatoire modérée à excellente . Cela suggère que le composé pourrait être un précurseur dans la synthèse de nouveaux médicaments anti-inflammatoires non stéroïdiens (AINS), offrant des alternatives aux médicaments existants avec moins d'effets secondaires.
Synthèse de dérivés d'acide aryl-acétique
Le composé sert de bloc de construction pour la synthèse de divers dérivés d'acide aryl-acétique. Ces dérivés sont importants en chimie médicinale pour le développement de médicaments possédant des propriétés anti-inflammatoires . La possibilité de créer une large gamme de dérivés signifie que l'This compound peut être un outil essentiel dans la découverte de nouveaux agents thérapeutiques.
Mécanisme D'action
Target of Action
Similar compounds have been known to exhibit anti-inflammatory activity .
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized for their anti-inflammatory activity . These compounds work by inhibiting the synthesis of prostaglandins, which are compounds involved in the inflammatory response .
Biochemical Pathways
Related compounds are known to inhibit the cyclooxygenase pathway, leading to a reduction in the production of prostaglandins . Prostaglandins play a key role in the inflammatory response, so their reduction can lead to anti-inflammatory effects.
Result of Action
Related compounds have shown to exhibit anti-inflammatory activity, reducing inflammation in carrageenan-induced rat paw edema assay .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(4-Chloro-2-fluorophenoxy)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response. The interaction with these enzymes can lead to the inhibition of prostaglandin synthesis, thereby exhibiting anti-inflammatory properties . Additionally, 2-(4-Chloro-2-fluorophenoxy)acetic acid can bind to specific receptors on cell membranes, influencing various signaling pathways.
Cellular Effects
The effects of 2-(4-Chloro-2-fluorophenoxy)acetic acid on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response, leading to reduced inflammation . Furthermore, 2-(4-Chloro-2-fluorophenoxy)acetic acid can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-(4-Chloro-2-fluorophenoxy)acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of cyclooxygenase enzymes, resulting in decreased production of inflammatory mediators . Additionally, 2-(4-Chloro-2-fluorophenoxy)acetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chloro-2-fluorophenoxy)acetic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Chloro-2-fluorophenoxy)acetic acid remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to 2-(4-Chloro-2-fluorophenoxy)acetic acid has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(4-Chloro-2-fluorophenoxy)acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without causing significant adverse effects . At higher doses, it can lead to toxic effects, including gastrointestinal irritation and renal complications . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
2-(4-Chloro-2-fluorophenoxy)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it undergoes hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for the detoxification and elimination of 2-(4-Chloro-2-fluorophenoxy)acetic acid, thereby influencing its overall biological activity.
Transport and Distribution
The transport and distribution of 2-(4-Chloro-2-fluorophenoxy)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and accumulation of the compound in target tissues, thereby influencing its localization and biological activity . The distribution of 2-(4-Chloro-2-fluorophenoxy)acetic acid is also affected by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 2-(4-Chloro-2-fluorophenoxy)acetic acid plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, thereby influencing cellular processes.
Propriétés
IUPAC Name |
2-(4-chloro-2-fluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGSUCYKLVFPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278571 | |
| Record name | 2-(4-Chloro-2-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-75-0 | |
| Record name | 2-(4-Chloro-2-fluorophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chloro-2-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-2-fluorophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


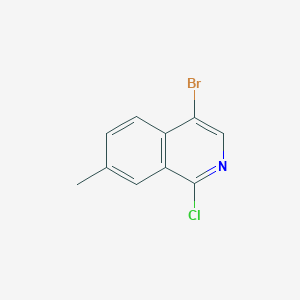

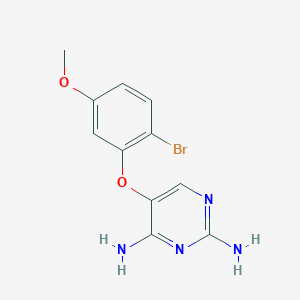
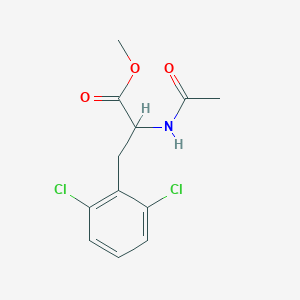
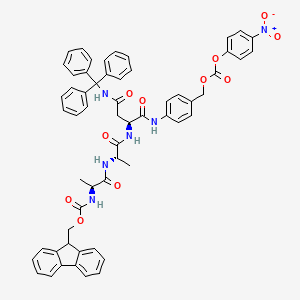


amine](/img/structure/B1449143.png)
![4-Azaspiro[2.5]octan-7-ol](/img/structure/B1449144.png)

![6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449146.png)


![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one](/img/structure/B1449151.png)
